molecular formula C13H15N3O3 B11152253 N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide

Cat. No.: B11152253
M. Wt: 261.28 g/mol
InChI Key: RRTOCCNOGPBBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is a complex organic compound belonging to the class of quinoxalines These compounds are characterized by a benzene ring fused to a pyrazine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an appropriate quinoxaline derivative with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce more saturated quinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N6-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and isobutyl substituent contribute to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, highlighting its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C13H15N3O3/c1-7(2)6-14-11(17)8-3-4-9-10(5-8)16-13(19)12(18)15-9/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18)(H,16,19)

InChI Key

RRTOCCNOGPBBGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.